molecular formula C11H14N4O3S B5753449 5-(2-hydroxyphenyl)-N,N,3-trimethyl-1H-1,2,4-triazole-1-sulfonamide

5-(2-hydroxyphenyl)-N,N,3-trimethyl-1H-1,2,4-triazole-1-sulfonamide

Cat. No. B5753449
M. Wt: 282.32 g/mol
InChI Key: MVNFRNAIONQIPV-UHFFFAOYSA-N
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Description

5-(2-hydroxyphenyl)-N,N,3-trimethyl-1H-1,2,4-triazole-1-sulfonamide, also known as TTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. TTA belongs to the class of triazole compounds, which are known for their diverse biological activities. In

Mechanism of Action

5-(2-hydroxyphenyl)-N,N,3-trimethyl-1H-1,2,4-triazole-1-sulfonamide exerts its biological effects through various mechanisms of action. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. 5-(2-hydroxyphenyl)-N,N,3-trimethyl-1H-1,2,4-triazole-1-sulfonamide also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in cellular defense against oxidative stress. Additionally, 5-(2-hydroxyphenyl)-N,N,3-trimethyl-1H-1,2,4-triazole-1-sulfonamide has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
5-(2-hydroxyphenyl)-N,N,3-trimethyl-1H-1,2,4-triazole-1-sulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in various cell types. 5-(2-hydroxyphenyl)-N,N,3-trimethyl-1H-1,2,4-triazole-1-sulfonamide has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), and reduce the levels of reactive oxygen species (ROS) in cells. In addition, 5-(2-hydroxyphenyl)-N,N,3-trimethyl-1H-1,2,4-triazole-1-sulfonamide has been shown to inhibit angiogenesis, a process involved in the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

5-(2-hydroxyphenyl)-N,N,3-trimethyl-1H-1,2,4-triazole-1-sulfonamide has several advantages as a tool compound in scientific research. It has a well-defined chemical structure and high purity, making it suitable for use in various assays and experiments. 5-(2-hydroxyphenyl)-N,N,3-trimethyl-1H-1,2,4-triazole-1-sulfonamide is also relatively stable and can be easily synthesized in large quantities. However, 5-(2-hydroxyphenyl)-N,N,3-trimethyl-1H-1,2,4-triazole-1-sulfonamide has some limitations as well. It has low solubility in water, which can limit its use in some experiments. Additionally, 5-(2-hydroxyphenyl)-N,N,3-trimethyl-1H-1,2,4-triazole-1-sulfonamide has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well understood.

Future Directions

There are several future directions for research on 5-(2-hydroxyphenyl)-N,N,3-trimethyl-1H-1,2,4-triazole-1-sulfonamide. One area of interest is the development of 5-(2-hydroxyphenyl)-N,N,3-trimethyl-1H-1,2,4-triazole-1-sulfonamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of 5-(2-hydroxyphenyl)-N,N,3-trimethyl-1H-1,2,4-triazole-1-sulfonamide's potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanisms of action of 5-(2-hydroxyphenyl)-N,N,3-trimethyl-1H-1,2,4-triazole-1-sulfonamide and its potential interactions with other compounds.

Synthesis Methods

5-(2-hydroxyphenyl)-N,N,3-trimethyl-1H-1,2,4-triazole-1-sulfonamide can be synthesized through a multistep process involving the reaction of 2-hydroxybenzaldehyde with trimethyl orthoformate, followed by the reaction with hydrazine hydrate and sodium sulfite. The final product is obtained through the reaction with chlorosulfonic acid and subsequent purification steps. The synthesis of 5-(2-hydroxyphenyl)-N,N,3-trimethyl-1H-1,2,4-triazole-1-sulfonamide has been optimized to yield high purity and yield.

Scientific Research Applications

5-(2-hydroxyphenyl)-N,N,3-trimethyl-1H-1,2,4-triazole-1-sulfonamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. 5-(2-hydroxyphenyl)-N,N,3-trimethyl-1H-1,2,4-triazole-1-sulfonamide has been used in various in vitro and in vivo studies to investigate its mechanisms of action and potential therapeutic applications. 5-(2-hydroxyphenyl)-N,N,3-trimethyl-1H-1,2,4-triazole-1-sulfonamide has also been used as a tool compound in drug discovery research to identify novel targets and pathways.

properties

IUPAC Name

5-(2-hydroxyphenyl)-N,N,3-trimethyl-1,2,4-triazole-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3S/c1-8-12-11(9-6-4-5-7-10(9)16)15(13-8)19(17,18)14(2)3/h4-7,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNFRNAIONQIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C2=CC=CC=C2O)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-hydroxyphenyl)-N,N,3-trimethyl-1H-1,2,4-triazole-1-sulfonamide

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